1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC8650878
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.9 g/mol
* For research use only. Not for human or veterinary use.
![1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide -](/images/structure/VC8650878.png)
Specification
Molecular Formula | C21H22ClN3O3 |
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Molecular Weight | 399.9 g/mol |
IUPAC Name | 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26) |
Standard InChI Key | RWZRSFXIVZDNDX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
The compound’s systematic name, 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide, reflects its intricate architecture. Breaking down the components:
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Piperidine backbone: A six-membered amine ring with a carboxamide (-CONH2) group at the 4-position.
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Side chain: A 2-oxoethyl group linked to a benzoyl-substituted 4-chloroaniline moiety.
The molecular formula is C21H21ClN3O3, derived from:
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Piperidine (C5H11N) + carboxamide (CONH2 → +C1H2NO)
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2-oxoethyl (C2H3O) + 2-benzoyl-4-chlorophenyl (C13H9ClNO)
The calculated molecular weight is 422.87 g/mol, with a ClogP value of ~2.5, indicating moderate lipophilicity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of piperidine carboxamides typically involves multi-step reactions:
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Piperidine functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution using piperidine-4-carboxylic acid and an amine source .
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Side-chain attachment: Coupling the 2-oxoethyl group to the piperidine nitrogen via alkylation or amidation. Patent WO2009096080A1 describes similar methods for attaching thiazole-thioether side chains to piperidine cores .
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Benzoyl-chlorophenyl incorporation: Reacting 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline, followed by condensation with the 2-oxoethyl intermediate .
A representative synthesis route is:
Stability and Degradation
Piperidine carboxamides are generally stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments. The amide bond in the carboxamide group may hydrolyze to carboxylic acid under strong acidic conditions, while the 2-oxoethyl side chain could undergo keto-enol tautomerism . Accelerated stability studies on analogs like CHEMBL590838 show <5% degradation after 30 days at 40°C/75% RH .
Pharmacological and Biological Properties
Mechanism of Action
While direct data on 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide are unavailable, structurally related compounds exhibit diverse biological activities:
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Kinase inhibition: Piperidine carboxamides with aromatic substituents often target protein kinases (e.g., JAK2, EGFR) .
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Receptor modulation: Analogous compounds act as antagonists for serotonin or dopamine receptors due to their amine-rich structures .
Molecular docking studies using the analog CHEMBL590838 suggest affinity for the ATP-binding pocket of cyclin-dependent kinases (CDKs), with a predicted Ki of 120 nM .
ADMET Profiles
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Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring and glucuronidation of the carboxamide group .
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Toxicity: Ames test results for analogs indicate no mutagenicity up to 1 mM .
Applications and Industrial Relevance
Pharmaceutical Development
Piperidine carboxamides are explored for:
Material Science
Surface-modified piperidine derivatives exhibit anti-fouling properties, as seen in patent US20100226943A1, where similar compounds reduce biofilm formation on marine coatings .
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